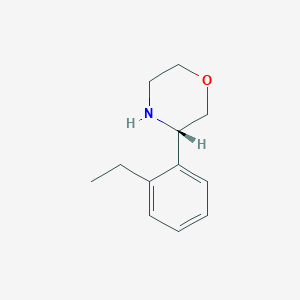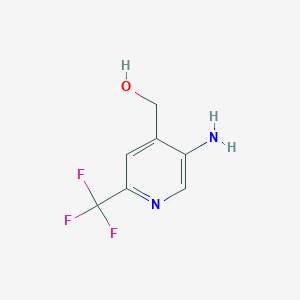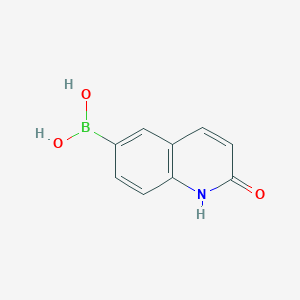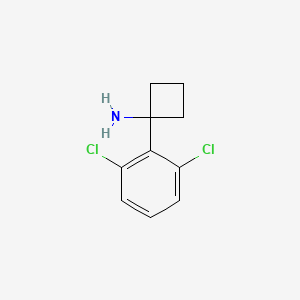
(3S)-3-(2-ethylphenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(2-ethylphenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The (3S)-3-(2-ethylphenyl) substitution indicates the presence of an ethylphenyl group attached to the third carbon atom in the morpholine ring, with the stereochemistry specified as S (sinister, left-handed).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(2-ethylphenyl)morpholine typically involves the reaction of morpholine with 2-ethylphenyl derivatives under specific conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with 2-ethylphenyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction between morpholine and 2-ethylphenyl halides, providing better control over reaction parameters and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(2-ethylphenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and various halides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced morpholine derivatives, and substituted morpholine compounds.
Scientific Research Applications
(3S)-3-(2-ethylphenyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-(2-ethylphenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-(2-methylphenyl)morpholine
- (3S)-3-(2-isopropylphenyl)morpholine
- (3S)-3-(2-tert-butylphenyl)morpholine
Uniqueness
(3S)-3-(2-ethylphenyl)morpholine is unique due to the specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl substitutions, it may exhibit distinct binding affinities and selectivities for molecular targets, making it valuable for specific research and industrial applications .
Properties
CAS No. |
1213887-82-1 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(3S)-3-(2-ethylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-2-10-5-3-4-6-11(10)12-9-14-8-7-13-12/h3-6,12-13H,2,7-9H2,1H3/t12-/m1/s1 |
InChI Key |
YORKSJPPHUQDPK-GFCCVEGCSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1[C@H]2COCCN2 |
Canonical SMILES |
CCC1=CC=CC=C1C2COCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11742529.png)
![4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11742530.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11742540.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742546.png)

![(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742551.png)

![{[1-(4-Fluorophenyl)ethylidene]amino}urea](/img/structure/B11742560.png)
![N-[(3-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11742571.png)
![1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11742593.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742598.png)

![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11742613.png)
